
1-Methyl-3-pentylimidazolium tetrafluoroborate
概要
説明
1-Methyl-3-pentylimidazolium tetrafluoroborate is an ionic compound with the molecular formula C9H17BF4N2 . It is part of a class of materials known as ionic liquids, which have potential applications in a variety of fields due to their unique properties .
Molecular Structure Analysis
The molecular structure of 1-Methyl-3-pentylimidazolium tetrafluoroborate consists of a positively charged 1-methyl-3-pentylimidazolium cation and a negatively charged tetrafluoroborate anion . The exact 3D conformation of the molecule is not provided in the retrieved sources.Physical And Chemical Properties Analysis
1-Methyl-3-pentylimidazolium tetrafluoroborate has a molecular weight of 240.05 g/mol . Other physical and chemical properties such as density, viscosity, and conductivity are not provided in the retrieved sources .科学的研究の応用
Materials Science and Nanotechnology
[pmim][BF4] can serve as a template for synthesizing nanoparticles, nanocomposites, and functional materials. Researchers have explored its role in fabricating conductive polymers, metal nanoparticles, and graphene-based materials.
References:
- Yang, J.-Z., Tong, J., & Li, J.-B. (2007). Study of the Volumetric Properties of the Aqueous Ionic Liquid 1-Methyl-3-pentylimidazolium Tetrafluoroborate. Journal of Solution Chemistry, 36(4), 573–582
- Ionic Conductivity and Diffusion in Lithium Tetrafluoroborate-Doped 1-Methyl-3-octylimidazolium Tetrafluoroborate
- Sigma-Aldrich: 1-Methyl-3-octylimidazolium tetrafluoroborate
Safety and Hazards
作用機序
Target of Action
1-Methyl-3-pentylimidazolium tetrafluoroborate is an ionic liquid Ionic liquids are generally known to interact with various biological macromolecules, including proteins and nucleic acids .
Mode of Action
It’s known that ionic liquids can interact with biological systems through a variety of mechanisms, including hydrogen bonding, van der waals forces, and electrostatic interactions .
Biochemical Pathways
Ionic liquids can potentially affect various biochemical pathways due to their ability to interact with a wide range of biological macromolecules .
Result of Action
Ionic liquids can potentially induce various molecular and cellular effects due to their ability to interact with a wide range of biological macromolecules .
Action Environment
The action of 1-Methyl-3-pentylimidazolium tetrafluoroborate can be influenced by various environmental factors. For instance, the anion of this ionic liquid decomposes slowly in the presence of water . Therefore, the presence of water can potentially influence the action, efficacy, and stability of this compound .
特性
IUPAC Name |
1-methyl-3-pentylimidazol-1-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.BF4/c1-3-4-5-6-11-8-7-10(2)9-11;2-1(3,4)5/h7-9H,3-6H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIQMBNDCKZATK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCN1C=C[N+](=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
244193-49-5 | |
| Record name | 1-Methyl-3-pentylimidazolium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244193-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the fundamental physical properties of 1-Methyl-3-pentylimidazolium tetrafluoroborate?
A1: 1-Methyl-3-pentylimidazolium tetrafluoroborate is characterized by its density, which exhibits a linear relationship with water content over a temperature range of 278.15 to 338.15 K []. This relationship enables the determination of its density at various temperatures through extrapolation. The empirical equation lnρ=0.1201 1-5.79×10-4(T-298.15) describes this behavior, where ρ represents density and T represents temperature. The thermal expansion coefficient, α, is determined as 5.79×10-4 K-1 [].
Q2: How does the structure of 1-Methyl-3-pentylimidazolium tetrafluoroborate influence its properties and applications?
A2: While the provided research doesn't directly address structural characterization techniques like spectroscopy, the studies highlight the significance of the substituent on the imidazolium unit in influencing reactivity []. This suggests that modifications to the alkyl chain length or the anion could impact its physicochemical properties, ultimately affecting its suitability for specific applications.
Q3: How does water content affect the properties of 1-Methyl-3-pentylimidazolium tetrafluoroborate?
A3: Research indicates that the density of 1-Methyl-3-pentylimidazolium tetrafluoroborate is sensitive to water content [, ]. This highlights the importance of controlling water content in applications where precise density control is crucial. Furthermore, understanding the impact of water on properties like viscosity and conductivity is essential for optimizing its performance in various applications.
Q4: What are the potential applications of 1-Methyl-3-pentylimidazolium tetrafluoroborate in chemical synthesis?
A4: 1-Methyl-3-pentylimidazolium tetrafluoroborate demonstrates promising utility as a solvent and catalyst in organic synthesis. A study showcases its efficacy in promoting the synthesis of 2-aryl benzimidazoles []. This reaction proceeds efficiently at room temperature without requiring additional organic solvents, highlighting its potential as an environmentally benign alternative to traditional solvents.
Q5: What theoretical approaches have been used to understand the behavior of 1-Methyl-3-pentylimidazolium tetrafluoroborate?
A5: Researchers have employed Glasser's theory to estimate key thermodynamic properties of 1-Methyl-3-pentylimidazolium tetrafluoroborate, including standard molar entropy, surface excess energy, and crystal energy []. Additionally, the interstice model has been successfully applied to calculate the thermal expansion coefficient, with results aligning well with experimental findings []. These theoretical frameworks contribute to a deeper understanding of the fundamental properties of this IL.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



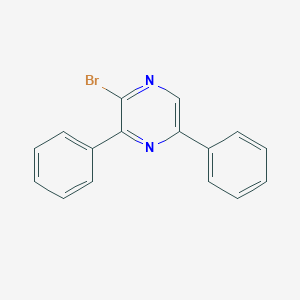
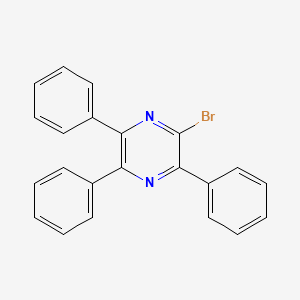
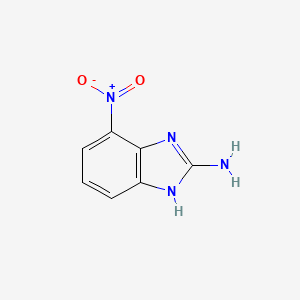
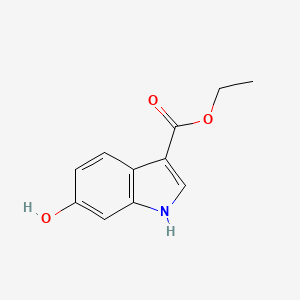



![5-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3254774.png)
![3,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3254781.png)

![[(2R,3R,4R,5R)-3-Acetyloxy-5-(2-amino-6-chloropurin-9-yl)-4-methoxyoxolan-2-yl]methyl acetate](/img/structure/B3254792.png)
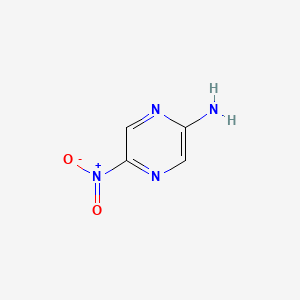
![2,2-Dimethyl-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B3254810.png)
